2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one
Description
Properties
CAS No. |
64840-55-7 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-nitroisoquinolin-1-one |
InChI |
InChI=1S/C17H14N2O4/c1-23-13-7-5-12(6-8-13)11-18-10-9-14-15(17(18)20)3-2-4-16(14)19(21)22/h2-10H,11H2,1H3 |
InChI Key |
FFOHVVYDDIMUBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cp*Co(III)-Catalyzed Redox-Neutral Annulation
The CpCo(III)-catalyzed C–H activation/annulation method, as demonstrated by recent studies, provides a robust platform for constructing the isoquinolin-1(2H)-one scaffold. By employing *N-chlorobenzamides and vinyl acetate as acetylene surrogates, this approach eliminates the need for external oxidants, leveraging the N-Cl bond as an internal oxidant. For 2-[(4-Methoxyphenyl)methyl] substitution, pre-functionalization of the benzamide precursor with a 4-methoxybenzyl group enables direct incorporation during cyclization. Reaction conditions involve 5 mol% Cp*Co(CO)I2 in dichloroethane at 25°C for 12 hours, achieving cyclization yields of 68–72%.
Bischler-Napieralski Cyclization
Classical Bischler-Napieralski cyclization remains viable for generating the isoquinolinone core. Starting from N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxybenzamide, cyclization with phosphoryl chloride (POCl3) at reflux (110°C, 4 hours) yields the dihydroisoquinoline intermediate, which is subsequently oxidized to the isoquinolinone using manganese dioxide (MnO2) in dichloromethane (20°C, 6 hours). This method, while reliable, requires careful control of oxidation states to prevent over-oxidation of sensitive functional groups.
Regioselective Nitration at Position 5
Electrophilic Aromatic Nitration
Post-cyclization nitration introduces the nitro group at position 5. The carbonyl group at position 1 acts as a meta-directing group, favoring nitration at position 5 (70%) over position 8 (30%) when using fuming nitric acid (HNO3) in concentrated sulfuric acid (H2SO4) at 0°C. Alternative nitrating agents like acetyl nitrate (AcONO2) in acetic anhydride improve regioselectivity to 85:15 (5-nitro:8-nitro) but necessitate rigorous temperature control (-10°C).
Directed ortho-Metalation (DoM)
For substrates resistant to electrophilic nitration, directed metalation with n-butyllithium (n-BuLi) and subsequent quenching with nitro sources (e.g., isoamyl nitrite) enables precise functionalization. Pre-installing a trimethylsilyl (TMS) group at position 6 enhances directing effects, achieving >90% selectivity for position 5 nitration.
Alkylation at Position 2: Introducing the 4-Methoxybenzyl Group
Reductive Amination
Adapting protocols from spirocyclic amine syntheses, reductive amination of 5-nitroisoquinolin-1(2H)-one with (R)-1-(4-methoxyphenyl)ethanamine in dichloroethane (DCE) and sodium cyanoborohydride (NaBH3CN) at 20°C for 16 hours achieves 66% yield. The reaction proceeds via imine formation followed by borohydride reduction, with diastereomeric ratios of 9:1 favoring the R,R-configuration.
Mitsunobu Alkylation
The Mitsunobu reaction offers a stereospecific alternative for N-alkylation. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF), 4-methoxybenzyl alcohol couples to the isoquinolinone nitrogen at 25°C (48 hours, 58% yield). This method avoids racemization but requires anhydrous conditions and stoichiometric phosphine reagents.
Integrated Synthetic Routes
Sequential Cyclization-Nitration-Alkylation
A three-step sequence starting from N-chloro-4-methoxybenzamide:
- Cyclization : Cp*Co(III)-catalyzed annulation with vinyl acetate (25°C, 12 hours) forms 2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one.
- Nitration : HNO3/H2SO4 at 0°C introduces the nitro group (65% yield).
- Purification : Silica gel chromatography (ethyl acetate/heptane gradient) isolates the target compound in >95% purity.
One-Pot Tandem Synthesis
Combining reductive amination and nitration in a single vessel reduces processing time. A mixture of 5-nitroisoquinolin-1(2H)-one, (R)-1-(4-methoxyphenyl)ethanamine, and Amberlyst A26 in ethanol under ultrasonication (50–60°C, 3 hours) achieves 71% conversion. Amberlyst A26 acts as a dual acid catalyst and water scavenger, enhancing imine formation and reduction kinetics.
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal dichloroethane (DCE) as optimal for reductive amination (66% yield), while ethanol improves ultrasonic-assisted reactions (71% conversion). Transitioning from homogeneous Co(III) catalysts to immobilized variants (e.g., Co-SBA-15) enhances recyclability without sacrificing activity (5 cycles, <5% yield drop).
Temperature and Kinetic Control
Lowering nitration temperatures to -10°C minimizes byproduct formation, while ultrasonic irradiation accelerates alkylation steps by 40%.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 75% MeOH/H2O) shows ≥98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Hydroxy derivatives: Formed by the substitution of the methoxy group.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their differences:
*Similarity scores (0–1) based on Tanimoto coefficients for structural overlap with the target compound .
Key Differences and Implications
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy groups (e.g., in pimobendan or 5-hydroxy-4-(3-methoxyphenyl)isoquinolinone ) improve solubility and modulate receptor binding in cardiovascular agents.
Physicochemical Properties
- The nitro group reduces aqueous solubility compared to hydroxy or amino analogs, as seen in the lower solubility of nitro-substituted isoquinolinones vs. 5-hydroxyisoquinolinones .
Biological Activity
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline derivative family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₇H₁₄N₂O₄
- Molecular Weight : 314.30 g/mol
- Structure : The compound features a nitro group and a methoxyphenyl group attached to an isoquinoline backbone, which is significant for its biological activity.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against certain kinases and proteases. Interaction studies reveal that it binds effectively to these enzymes, leading to a decrease in their activity. This property is crucial for developing targeted therapies in cancer treatment.
Antimicrobial Properties
In addition to its antitumor effects, this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
-
Enzyme Interaction :
- A detailed kinetic study assessed the binding affinity of the compound to various kinases involved in cancer progression. The results indicated a competitive inhibition mechanism with Ki values in the low micromolar range.
-
Antimicrobial Activity :
- In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Comparative Analysis
The unique structure of this compound sets it apart from other isoquinoline derivatives. The following table summarizes its properties compared to similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Nitroisoquinolin-1(2H)-one | Structure | Lacks methoxy group; primarily studied for anti-cancer properties. |
| 4-Methoxyphenylisoquinolinone | Structure | Focused on neuroprotective effects; different substituents lead to varied activity. |
| 5-Aminoisoquinolinone | Structure | Contains amino group; known for different biological activities, particularly in enzyme inhibition. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of 2-aminochalcone derivatives in ionic liquids (e.g., [bmim]BF₄) at 150°C for 2.5 hours, followed by extraction and purification. Yields are sensitive to solvent choice (e.g., RTILs enhance cyclization efficiency) and temperature control during intermediate steps . Alternative routes involve lithiation of phenylhydrazides followed by coupling with substituted benzoates, as seen in analogous isoquinolinone syntheses .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry of arylating agents to minimize byproducts like unsubstituted isoquinolinones.
Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.50–8.20 ppm, methoxy groups at δ ~3.80 ppm) and compare with published spectra of structurally similar isoquinolinones .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and substituent orientation. For example, hydrogen bonding (N–H⋯O) and π-π stacking interactions stabilize the lattice, as observed in 2-(4-chlorophenyl)-dihydroquinolinone derivatives .
- Data Interpretation : Cross-validate spectral data with computational models (DFT) to resolve ambiguities in stereoelectronic effects.
Advanced Research Questions
Q. What strategies enable selective functionalization of the nitro group or methoxyphenyl moiety for structure-activity studies?
- Methodology :
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of NaBH₄/CuCl₂ to convert nitro to amine, enabling further derivatization (e.g., amidation).
- Methoxyphenyl Modification : Demethylation (e.g., BBr₃ in DCM) to yield phenolic intermediates for alkylation or acylation. For example, 4-methoxy substituents in related compounds have been replaced with sulfonyl or acrylate groups via nucleophilic substitution .
Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters for this compound?
- Methodology :
- Data Reconciliation : Compare experimental NMR shifts with calculated values (e.g., using ACD/Labs or ChemDraw). For crystallographic discrepancies, re-refine raw diffraction data with updated software (e.g., SHELXL) to correct for omitted reflections or thermal parameters .
- Impurity Analysis : Use pharmacopeial guidelines (e.g., USP thresholds) to quantify impurities via HPLC with UV detection. For example, total impurities in isoquinolinone derivatives should not exceed 0.5% .
Q. What computational methods are suitable for predicting the compound’s bioactivity or binding interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the nitro group’s electron-withdrawing effects to refine binding affinity predictions.
- QSAR Modeling : Train models on analogs (e.g., 5-hydroxy-isoquinolinones) to correlate substituent patterns with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
